molecular formula C12H16ClN7OS B10949055 2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide

2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide

Cat. No.: B10949055
M. Wt: 341.82 g/mol
InChI Key: RJTKCOSMWQLIIJ-UHFFFAOYSA-N
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Description

2-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, chlorination, and subsequent functionalization to introduce the hydrazinecarbothioamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea
  • 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
  • N-(4-Chlorophenyl)-N’-(2,4-dichlorophenyl)urea

Uniqueness

2-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H16ClN7OS

Molecular Weight

341.82 g/mol

IUPAC Name

1-[(4-chloro-1-ethylpyrazole-3-carbonyl)amino]-3-(1,3-dimethylpyrazol-4-yl)thiourea

InChI

InChI=1S/C12H16ClN7OS/c1-4-20-5-8(13)10(18-20)11(21)15-16-12(22)14-9-6-19(3)17-7(9)2/h5-6H,4H2,1-3H3,(H,15,21)(H2,14,16,22)

InChI Key

RJTKCOSMWQLIIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NNC(=S)NC2=CN(N=C2C)C)Cl

Origin of Product

United States

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